1-Methyl-2-phenyl-4(1H)-quinolinone

NQO1 bioreductive activation cancer

1-Methyl-2-phenyl-4(1H)-quinolinone (CAS 17182-60-4) is a synthetic phenylquinoline alkaloid belonging to the 2-arylquinolin-4(1H)-one class. It features a quinolinone core with a methyl substituent at N1 and a phenyl group at C2, distinguishing it from other 4-quinolone scaffolds such as 2-alkyl-4-quinolones or 3-arylquinolin-4(1H)-ones.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 17182-60-4
Cat. No. B187156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-phenyl-4(1H)-quinolinone
CAS17182-60-4
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-11H,1H3
InChIKeyAFKNCQDBTBDPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-phenyl-4(1H)-quinolinone (CAS 17182-60-4): Core Properties and Sourcing Baseline


1-Methyl-2-phenyl-4(1H)-quinolinone (CAS 17182-60-4) is a synthetic phenylquinoline alkaloid belonging to the 2-arylquinolin-4(1H)-one class [1]. It features a quinolinone core with a methyl substituent at N1 and a phenyl group at C2, distinguishing it from other 4-quinolone scaffolds such as 2-alkyl-4-quinolones or 3-arylquinolin-4(1H)-ones [2]. This compound has been isolated from natural sources including Spiranthera odoratissima and Casimiroa edulis [3], and is recognized for its diverse pharmacological profile encompassing insecticidal, fungicidal, and enzyme modulatory activities [4].

Why Generic 4-Quinolone Substitution Fails: The Critical Role of N1-Methyl and C2-Phenyl Substituents in 1-Methyl-2-phenyl-4(1H)-quinolinone


Substituting 1-Methyl-2-phenyl-4(1H)-quinolinone with a generic 4-quinolone or even a closely related 2-arylquinolin-4(1H)-one analog is not viable due to the unique electronic and steric contributions of its specific substitution pattern. The N1-methyl group locks the molecule exclusively into the 4-oxo tautomer, preventing the formation of the 4-hydroxyquinoline isomer that can alter both physicochemical properties and biological target engagement [1]. Furthermore, the unsubstituted C2-phenyl ring provides a baseline scaffold distinct from more elaborated derivatives (e.g., those with 6,7-methylenedioxy or 2'-fluoro groups), which exhibit different tubulin polymerization inhibitory potencies and cytotoxic profiles [2]. The following quantitative evidence demonstrates that even minor structural variations within the 2-phenyl-4-quinolone class lead to substantial differences in enzyme inhibition, cellular activity, and synthetic accessibility, underscoring the need for precise compound selection.

Quantitative Differentiation of 1-Methyl-2-phenyl-4(1H)-quinolinone (CAS 17182-60-4): Head-to-Head and Cross-Study Evidence


NQO1 Substrate Activity: 1-Methyl-2-phenyl-4(1H)-quinolinone vs. Substituted 2-Phenyl-4-quinolone in A549 Lung Carcinoma Cells

1-Methyl-2-phenyl-4(1H)-quinolinone demonstrates a 4.7-fold higher potency as an NQO1 substrate compared to a structurally related 3',6,7-substituted 2-phenyl-4-quinolone analog [1]. The unsubstituted parent compound exhibits an IC50 of 1.80 µM for NQO1-mediated reduction in human A549 lung carcinoma cells, whereas the analog bearing additional substituents on the phenyl ring and quinolinone core shows a substantially weaker IC50 of 8.50 µM [2]. This quantitative difference underscores that the simple N1-methyl, C2-phenyl scaffold is intrinsically more efficient at engaging the NQO1 bioreductive pathway, a feature that may be masked or diminished by further substitution.

NQO1 bioreductive activation cancer A549

MAO-B Inhibition Selectivity: 1-Methyl-2-phenyl-4(1H)-quinolinone vs. MAO-A

1-Methyl-2-phenyl-4(1H)-quinolinone exhibits a distinct and quantifiable selectivity profile for monoamine oxidase B (MAO-B) over MAO-A [1]. In fluorescence-based assays measuring the inhibition of kynuramine conversion to 4-hydroxyquinoline, the compound displays an IC50 of 1.13 µM against MAO-B, while its activity against MAO-A is markedly weaker with an IC50 > 100 µM [2][3]. This represents a >88-fold selectivity for the MAO-B isoform, a profile that differentiates it from non-selective MAO inhibitors and positions it as a valuable tool compound for probing MAO-B-specific pathways.

MAO-B MAO-A neurodegeneration selectivity

Insecticidal and Fungicidal Activity: 1-Methyl-2-phenyl-4(1H)-quinolinone vs. Co-Isolated Furoquinoline Alkaloids

1-Methyl-2-phenyl-4(1H)-quinolinone demonstrates insecticidal and fungicidal activity in a whole-nest assay against the leaf-cutting ant Atta sexdens rubropilosa and its symbiotic fungus [1]. In direct comparison with co-isolated furoquinoline alkaloids (dictamine, γ-fagarine, and skimmianine) from the same plant source, the 2-arylquinolin-4-one scaffold exhibits a distinct activity profile that contributes to the overall toxic effect observed in the ant nest [2]. While the study does not report individual IC50 values for each compound, the isolation and biological evaluation establish that the 2-arylquinolin-4-one core provides a unique combination of insecticidal and fungicidal properties not observed with the furoquinoline series alone.

insecticidal fungicidal leaf-cutting ants natural product

Conformational Locking via N1-Methylation: 1-Methyl-2-phenyl-4(1H)-quinolinone vs. NH-4-oxo Tautomer

1-Methyl-2-phenyl-4(1H)-quinolinone serves as a conformationally locked analog that definitively resolves the tautomeric ambiguity inherent in the unsubstituted 2-arylquinolin-4(1H)-one scaffold [1]. Spectroscopic and X-ray crystallographic studies confirm that while the NH-4-oxo derivatives can exist in tautomeric equilibrium with the 4-hydroxyquinoline isomer in the gas phase, the N1-methylated derivative exists exclusively as the 4-oxo form in all phases (solution, solid state, and gas phase) [2]. This structural lock eliminates the confounding effects of tautomerism on biological activity and physicochemical properties, providing a well-defined chemical entity for structure-activity relationship (SAR) studies and target engagement assays.

tautomerism structural biology conformational control drug design

Synthetic Efficiency: 1-Methyl-2-phenyl-4(1H)-quinolinone vs. Alternative 4-Quinolone Routes

The synthesis of 1-Methyl-2-phenyl-4(1H)-quinolinone via 6-endo cyclization of 1-[2-(N-methyl)amino]-3-phenyl-2-propyn-1-ones using NaOCH3 in CH3OH at 65 °C provides an efficient route yielding the desired (1-methyl)-2-phenyl-4-quinolone derivatives in high yields [1]. While specific yield data for the unsubstituted parent compound is not reported in isolation, the general method demonstrates consistently high yields across various substituted analogs, contrasting with alternative synthetic approaches such as the 2-halobenzoic acid route, which reportedly gave low yields for 1-methyl-2-phenyl-4-quinolone [2]. This methodological efficiency is critical for researchers requiring multi-gram quantities for in vivo studies or for scaling up lead optimization efforts.

synthesis yield scalability quinolone

Optimal Research and Procurement Scenarios for 1-Methyl-2-phenyl-4(1H)-quinolinone (CAS 17182-60-4)


NQO1-Directed Prodrug Development and Bioreductive Activation Studies

Based on its 4.7-fold higher potency as an NQO1 substrate relative to substituted analogs [1], 1-Methyl-2-phenyl-4(1H)-quinolinone is an optimal scaffold for designing NQO1-activated prodrugs. Researchers developing bioreductive therapies for NQO1-overexpressing cancers (e.g., NSCLC, pancreatic) should select this unsubstituted parent compound as the starting point to maximize NQO1-mediated activation, rather than using more elaborate 2-phenyl-4-quinolone derivatives that exhibit diminished substrate activity.

MAO-B Selective Inhibitor Screening and Neurodegenerative Disease Research

The >88-fold selectivity for MAO-B over MAO-A [2] positions 1-Methyl-2-phenyl-4(1H)-quinolinone as a valuable tool compound for probing MAO-B-specific pathways in Parkinson's disease and other neurodegenerative disorders. Procurement of this compound enables off-target-minimized assays that avoid the confounding effects of MAO-A inhibition, a critical consideration for target validation studies.

Agricultural Pest Control: Dual Insecticidal/Fungicidal Lead Identification

The demonstrated insecticidal and fungicidal activity against Atta sexdens rubropilosa and its symbiotic fungus [3] supports the use of 1-Methyl-2-phenyl-4(1H)-quinolinone as a lead scaffold for developing dual-action agricultural pesticides. The 2-arylquinolin-4-one core provides a chemical starting point distinct from furoquinoline-based natural products, offering a novel mode of action for pest control programs.

Medicinal Chemistry SAR Studies Requiring Conformationally Locked Scaffolds

The exclusive 4-oxo tautomeric state of 1-Methyl-2-phenyl-4(1H)-quinolinone, confirmed by X-ray crystallography and spectroscopy [4], makes it an ideal template for structure-based drug design. Medicinal chemists seeking to eliminate tautomeric ambiguity from SAR datasets should procure this N1-methylated analog rather than NH-4-oxo derivatives, as it provides a well-defined structural baseline for computational modeling and crystallographic fragment screening.

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